Ethyl 1-isopropyl-1,3-benzodiazole-5-carboxylate
Overview
Description
Ethyl 1-isopropyl-1,3-benzodiazole-5-carboxylate is a chemical compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-isopropyl-1,3-benzodiazole-5-carboxylate typically involves the reaction of 1-isopropyl-1H-benzimidazole-5-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is carried out under reflux conditions to yield the desired ester product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-isopropyl-1,3-benzodiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Ethyl 1-isopropyl-1,3-benzodiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 1-isopropyl-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activities .
Comparison with Similar Compounds
Ethyl 1-isopropyl-1,3-benzodiazole-5-carboxylate can be compared with other benzimidazole derivatives, such as:
- Ethyl 1-methyl-1,3-benzodiazole-5-carboxylate
- Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate
- Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .
Biological Activity
Ethyl 1-isopropyl-1,3-benzodiazole-5-carboxylate is a synthetic compound belonging to the benzodiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by data tables and research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 232.28 g/mol. The compound features a benzodiazole ring structure, which is known for its significant biological activity and applications in pharmaceuticals.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their activity. This mechanism is crucial for its potential therapeutic effects in various diseases.
- Receptor Modulation : It may also interact with G protein-coupled receptors (GPCRs), influencing metabolic and immune functions.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties against various pathogens. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 12.50 µg/mL | |
Escherichia coli | 25.00 µg/mL | |
Candida albicans | 15.00 µg/mL |
The compound's effectiveness against these pathogens suggests potential applications in treating infections.
Anticancer Activity
Studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. For example:
- In vitro studies demonstrated that the compound significantly suppressed the growth of A549 lung cancer cells compared to normal fibroblasts .
These findings indicate its potential as a lead compound for anticancer drug development.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound exhibited potent antibacterial activity with lower MIC values compared to standard antibiotics.
Study on Anticancer Properties
Another study focused on the anticancer properties of this compound revealed that it induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
Properties
IUPAC Name |
ethyl 1-propan-2-ylbenzimidazole-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-4-17-13(16)10-5-6-12-11(7-10)14-8-15(12)9(2)3/h5-9H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REWGFANBMHYIAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C=N2)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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